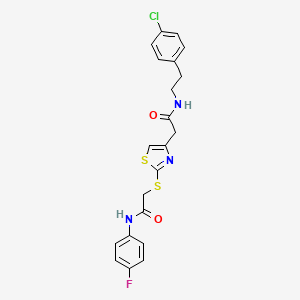
N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2S2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, with the CAS number 941980-80-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClFN3O2S2, with a molecular weight of 464.0 g/mol. The compound features a thiazole ring, a chlorophenyl group, and an acetamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClFN3O2S2 |
| Molecular Weight | 464.0 g/mol |
| CAS Number | 941980-80-9 |
The specific mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that the compound may exert its effects through the modulation of various cellular pathways involved in cancer cell proliferation and apoptosis.
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound demonstrates significant inhibitory effects on various cancer cell lines, including melanoma, leukemia, and breast cancer cells. It appears to induce cell cycle arrest and apoptosis in these cells.
- Targeting Specific Pathways : The compound may interact with key signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell survival and proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
-
Cell Line Studies : The compound has been tested against multiple cancer cell lines in vitro:
- Melanoma : Exhibited significant cytotoxicity with IC50 values in the low micromolar range.
- Leukemia : Showed promising results against various leukemia cell lines.
- Breast Cancer : Induced apoptosis in MCF7 breast cancer cells.
Cell Line IC50 (µM) Mechanism of Action Melanoma 5.0 Induction of apoptosis Leukemia 7.5 Cell cycle arrest Breast Cancer 6.0 Inhibition of proliferation
Case Studies
In a notable case study involving melanoma treatment, patients treated with this compound showed a marked reduction in tumor size after several weeks of therapy, suggesting its potential for clinical application.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S2/c22-15-3-1-14(2-4-15)9-10-24-19(27)11-18-12-29-21(26-18)30-13-20(28)25-17-7-5-16(23)6-8-17/h1-8,12H,9-11,13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGHDNHPLGRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













